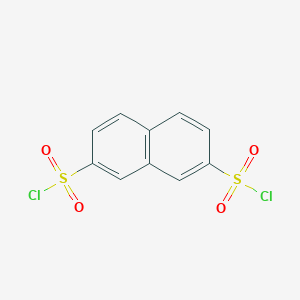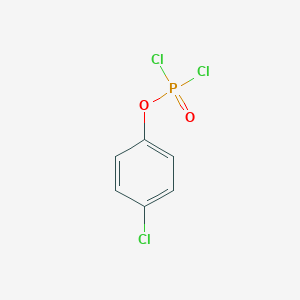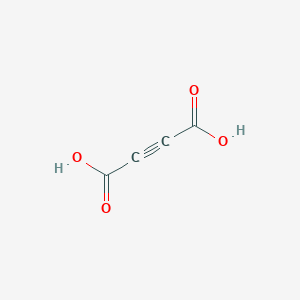
Chlorure de 2-bromo-2-phénylacétyle
Vue d'ensemble
Description
2-Bromo-2-phenylacetyl chloride is an organic compound with the molecular formula C8H6BrClO. It is a derivative of phenylacetyl chloride, where a bromine atom is substituted at the alpha position. This compound is used in various chemical reactions and has applications in organic synthesis and pharmaceutical research.
Applications De Recherche Scientifique
2-Bromo-2-phenylacetyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: Employed in the development of new drug candidates and active pharmaceutical ingredients (APIs).
Biological Studies: Utilized in the study of enzyme inhibitors and receptor binding assays.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It is known that benzylic halides, such as 2-bromo-2-phenylacetyl chloride, typically react via an sn1 or sn2 pathway .
Mode of Action
The mode of action of 2-Bromo-2-phenylacetyl chloride involves its interaction with its targets via an SN1 or SN2 pathway . In the energetically most favored pathway, the activation of 2-bromo-2-enal by the NHC catalyst occurs first, followed by a proton transfer promoted by HCO3−, and the resulting Breslow intermediate then undergoes successive debromination and HCO3−-mediated proton transfer leading to an acylazolium ion .
Biochemical Pathways
It is known that the compound is involved in the synthesis of mesoionic compounds .
Pharmacokinetics
It is known that the compound has a molecular weight of 23349 g/mol .
Result of Action
It is known that the compound is a useful research chemical .
Action Environment
It is known that the compound is used in various research applications .
Analyse Biochimique
Biochemical Properties
It is known that aromatic compounds like 2-Bromo-2-phenylacetyl chloride can participate in various biochemical reactions They can interact with enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromo-2-phenylacetyl chloride can be synthesized through the bromination of phenylacetyl chloride. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position.
Industrial Production Methods: In industrial settings, the production of 2-Bromo-2-phenylacetyl chloride involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization to obtain the desired purity.
Types of Reactions:
Substitution Reactions: 2-Bromo-2-phenylacetyl chloride undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to 2-phenylacetyl chloride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of 2-Bromo-2-phenylacetyl chloride can lead to the formation of corresponding acids or ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for reduction reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products:
Substitution: Formation of substituted phenylacetyl derivatives.
Reduction: Formation of 2-phenylacetyl chloride.
Oxidation: Formation of phenylacetic acid or phenylacetone.
Comparaison Avec Des Composés Similaires
Phenylacetyl chloride: Lacks the bromine substitution, making it less reactive towards nucleophiles.
2-Chloro-2-phenylacetyl chloride: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and selectivity.
2-Iodo-2-phenylacetyl chloride: Contains an iodine atom, which is larger and more reactive than bromine, leading to different reaction pathways.
Uniqueness: 2-Bromo-2-phenylacetyl chloride is unique due to its specific reactivity profile, which is influenced by the presence of the bromine atom. This makes it a valuable intermediate in organic synthesis and pharmaceutical research, offering distinct advantages over its analogs.
Propriétés
IUPAC Name |
2-bromo-2-phenylacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEJUBDPPQVWEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344597 | |
| Record name | 2-bromo-2-phenylacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19078-72-9 | |
| Record name | 2-bromo-2-phenylacetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19078-72-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-bromo-2-phenylacetyl chloride react with β-lactams containing amino groups?
A: The research demonstrates that 2-bromo-2-phenylacetyl chloride reacts with both cis and trans monocyclic amino β-lactams in an aqueous sodium bicarbonate solution to yield acetylated β-lactams []. Interestingly, the reaction takes a different pathway when 6-aminopenicillanic acid is used as the substrate, leading to the formation of an oxazolone derivative instead []. This highlights the influence of substrate structure on the reaction outcome.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonan-9-one](/img/structure/B106889.png)












